L-Lysine 7-amido-4-methylcoumarin acetate salt
CAS No.: 201853-23-8
Cat. No.: VC21538784
Molecular Formula: C18H25N3O5
Molecular Weight: 303,36*60,05 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 201853-23-8 |
---|---|
Molecular Formula | C18H25N3O5 |
Molecular Weight | 303,36*60,05 g/mole |
IUPAC Name | acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Standard InChI | InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 |
Standard InChI Key | WDJKEVUJJYOHPM-ZOWNYOTGSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O |
Chemical Structure and Properties
L-Lysine 7-amido-4-methylcoumarin acetate salt is a derivative of L-lysine, linked to 7-amido-4-methylcoumarin, with acetate serving as the counter-ion. The compound features a lysine residue connected to a coumarin moiety, which becomes fluorescent upon enzymatic cleavage.
Molecular Information
The compound has been well-characterized chemically, with consistent identification parameters across multiple sources.
Table 1: Chemical and Physical Properties
Property | Value |
---|---|
CAS Number | 201853-23-8 |
Molecular Formula | C₁₆H₂₁N₃O₃·CH₃CO₂H |
Alternative Formula | C₁₈H₂₅N₃O₅ |
Molecular Weight | 363.4 g/mol |
IUPAC Name | acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI | InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 |
InChIKey | WDJKEVUJJYOHPM-ZOWNYOTGSA-N |
The molecular formula is sometimes represented as C₁₈H₂₅N₃O₅ in commercial listings, though the more precise representation includes the acetate salt component separately (C₁₆H₂₁N₃O₃·CH₃CO₂H) .
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs.
Table 2: Alternative Names and Synonyms
Synonym |
---|
H-Lys-Amc Acetate |
L-Lysine 7-Amido-4-Methylcoumarin, Acetate Salt |
L-Lysine 7-Amido-4-Methylcoumarin Ester Acetate |
L-Lysine-Amc Acetate Salt |
Lysine-Amc Acetate |
H-LYS-AMC ACOH |
These alternative designations reflect various naming conventions used in biochemical research and commercial catalogs .
Physical Properties
L-Lysine 7-amido-4-methylcoumarin acetate salt appears as an off-white to white crystalline powder. When dissolved at a concentration of 5% in water, it forms a colorless, clear solution . The compound's solubility characteristics make it suitable for various experimental protocols in biochemical research. Commercial products typically specify a purity of >98% by HPLC analysis, with free AMC (7-amino-4-methylcoumarin) content less than 100ppm .
Biochemical Mechanism and Function
The primary value of L-Lysine 7-amido-4-methylcoumarin acetate salt in research stems from its unique fluorogenic properties.
Enzymatic Cleavage Process
The compound serves primarily as a substrate for aminopeptidases, specifically aminopeptidase B, which cleaves the lysine-amido bond . This cleavage reaction releases the fluorescent 7-amino-4-methylcoumarin moiety, resulting in a blue fluorescent solution. The intensity of fluorescence is proportional to the amount of enzymatic activity, enabling quantitative measurement of enzyme kinetics.
Figure 1: Enzymatic Cleavage Reaction (Conceptual)
L-Lysine 7-amido-4-methylcoumarin (non-fluorescent) + Aminopeptidase B → L-Lysine + 7-amino-4-methylcoumarin (fluorescent)
This reaction forms the basis for numerous biochemical assays using this compound.
Applications in Research
L-Lysine 7-amido-4-methylcoumarin acetate salt has diverse applications in biochemical and biomedical research.
Enzyme Activity Studies
The compound is extensively used to study enzyme kinetics, inhibition mechanisms, and substrate specificity. These studies are fundamental to understanding enzyme function and developing potential therapeutic interventions for enzyme-related disorders.
Protease Research
As a fluorogenic substrate, this compound plays a significant role in protease research . Proteases are enzymes that break down proteins by catalyzing the hydrolysis of peptide bonds. Using L-Lysine 7-amido-4-methylcoumarin acetate salt, researchers can monitor proteolytic activity with high sensitivity, contributing to our understanding of protease function in both normal physiological processes and disease states.
Fluorescent Probe Applications
Beyond its role as an enzyme substrate, this compound functions as a fluorescent probe in various biochemical applications. Its fluorescent properties make it valuable for:
-
Real-time monitoring of enzymatic reactions
-
Development of high-throughput screening assays for enzyme inhibitors
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Investigation of enzyme-substrate interactions
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Visualization of specific cellular processes
Package Size | Typical Price Range (EUR/USD) |
---|---|
5 mg | €40-80 |
10 mg | €80-125 |
25 mg | €140-240 |
50 mg | €98-479 |
100 mg | €148-1,038 |
250 mg | €266-609 |
1 g | €1,507-1,756 |
These prices are approximate and vary by supplier . The compound is typically supplied with a certificate of analysis confirming purity specifications.
Related Compounds
Several related compounds share structural similarities with L-Lysine 7-amido-4-methylcoumarin acetate salt, including:
Nα-Acetyl-L-lysine 7-amido-4-methylcoumarin Acetate Salt
This modified version features an acetylated N-terminal on the lysine residue, which alters its substrate specificity for certain enzymes . The acetylation can influence the compound's interaction with different proteases, making it useful for studying specific enzyme activities.
Nα-Boc-L-lysine 7-amido-4-methylcoumarin Acetate Salt
This derivative includes a tert-butyloxycarbonyl (Boc) protecting group on the lysine N-terminal . The Boc protection alters enzymatic recognition and is particularly useful in peptide synthesis applications.
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